3,3'-Iminobis(propionohydrazide)
Description
Contextualization within Amidohydrazide and Propionohydrazide (B1585097) Chemistry
3,3'-Iminobis(propionohydrazide) is fundamentally an amidohydrazide, a class of organic compounds characterized by the presence of a hydrazide group (-CONHNH2) attached to a carbonyl carbon. This functional group is known for its versatile chemical reactivity, including its ability to act as a nucleophile and to form stable chelate rings with metal ions. The hydrazide moiety is a cornerstone in the synthesis of various heterocyclic compounds and has been a subject of interest for its potential biological activities.
Furthermore, the compound is a derivative of propionohydrazide, which specifies the three-carbon chain length of the acyl group. The propionyl aspect of the molecule influences its steric and electronic properties, which in turn can affect its reactivity and the stability of its derivatives. The chemistry of hydrazones, which can be readily formed from hydrazides, is particularly rich, with applications ranging from catalysis to the development of novel therapeutic agents. rsc.orgfrontiersin.orgfrontiersin.org The presence of two propionohydrazide units in 3,3'-Iminobis(propionohydrazide) suggests a capacity for forming more complex structures and coordination compounds compared to simpler monohydrazide derivatives.
Significance of Multifunctional Ligands in Coordination Chemistry and Materials Science
Multifunctional ligands are molecules that possess multiple donor atoms capable of binding to a central metal atom or ion, thereby forming a coordination complex. rsc.org The significance of such ligands in coordination chemistry and materials science is immense. They can influence the geometry, reactivity, and physical properties of the resulting complexes. rsc.org The design and synthesis of new ligands with specific properties are crucial for the development of advanced materials, including catalysts, sensors, and molecular magnets. rsc.org
3,3'-Iminobis(propionohydrazide), with its multiple nitrogen and oxygen donor atoms distributed across its structure, is a prime candidate for acting as a multifunctional ligand. The terminal amino groups of the hydrazide functions and the central imino group can all potentially coordinate with metal centers. This multi-dentate character allows for the formation of stable, chelated structures with a variety of metal ions. The flexible nature of the propylene (B89431) chains connecting the donor groups can also allow the ligand to adapt to the preferred coordination geometry of different metals. The resulting coordination polymers or discrete metal complexes could exhibit interesting magnetic, optical, or catalytic properties.
Overview of Research Trajectories for 3,3'-Iminobis(propionohydrazide)
While dedicated research on 3,3'-Iminobis(propionohydrazide) is not extensively documented in publicly available literature, its structural features suggest several promising research trajectories. Based on the known chemistry of related amidohydrazides and multifunctional ligands, future research could productively focus on the following areas:
Synthesis and Coordination Chemistry: A primary research direction would involve the systematic synthesis and characterization of coordination complexes of 3,3'-Iminobis(propionohydrazide) with various transition metals and lanthanides. Investigating the coordination modes of the ligand and the resulting structural diversity of the complexes would be a fundamental step.
Catalysis: The metal complexes of 3,3'-Iminobis(propionohydrazide) could be explored for their catalytic activity in various organic transformations. The presence of both amine and amide functionalities could allow for cooperative effects in catalysis.
Materials Science: The ability of this ligand to form coordination polymers could be exploited to create new materials with interesting properties, such as porosity for gas storage or separation, or specific magnetic or photoluminescent behaviors.
Biological Evaluation: Given that many hydrazide and hydrazone derivatives exhibit a range of biological activities, it would be logical to investigate the potential of 3,3'-Iminobis(propionohydrazide) and its metal complexes as antimicrobial, antifungal, or anticancer agents. frontiersin.orgfrontiersin.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(3-hydrazinyl-3-oxopropyl)amino]propanehydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N5O2/c7-10-5(12)1-3-9-4-2-6(13)11-8/h9H,1-4,7-8H2,(H,10,12)(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTZRCXZAULERP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCC(=O)NN)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80204564 | |
| Record name | 3,3'-Iminobis(propionohydrazide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80204564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56-15-5 | |
| Record name | β-Alanine, N-(3-hydrazino-3-oxopropyl)-, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3'-Iminobis(propionohydrazide) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC522504 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522504 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,3'-Iminobis(propionohydrazide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80204564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-iminobis(propionohydrazide) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.236 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3'-IMINOBIS(PROPIONOHYDRAZIDE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZ239AME9F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Precursor Chemistry of 3,3 Iminobis Propionohydrazide
Historical Development of Synthetic Approaches
The synthesis of hydrazides, the functional group that defines 3,3'-Iminobis(propionohydrazide), dates back to the late 19th century. The first preparation of simple hydrazides, namely formic and acetic acid hydrazides, was reported by Curtius in 1895. Historically, the reaction of esters with hydrazine (B178648) has been a common method for producing hydrazides. This classical approach forms the basis for the synthesis of more complex structures like 3,3'-Iminobis(propionohydrazide). The fundamental reaction involves the nucleophilic attack of hydrazine on the ester carbonyl group, leading to the formation of the hydrazide and the release of an alcohol.
The development of synthetic routes to dihydrazides, such as adipic dihydrazide, often involved the direct reaction of the corresponding dicarboxylic acid with hydrazine hydrate (B1144303). These early methods laid the groundwork for the synthesis of a wide range of hydrazide-containing compounds.
Classical and Modern Synthetic Protocols for 3,3'-Iminobis(propionohydrazide)
The primary and most direct route for the synthesis of 3,3'-Iminobis(propionohydrazide) involves the hydrazinolysis of a suitable precursor, typically a dialkyl 3,3'-iminodipropionate. This precursor contains the core iminodipropionate structure, which upon reaction with hydrazine, yields the desired dihydrazide.
Condensation Reactions Utilizing Ester Precursors
The classical and most widely employed method for synthesizing 3,3'-Iminobis(propionohydrazide) is the condensation reaction between a dialkyl 3,3'-iminodipropionate, such as dimethyl or diethyl 3,3'-iminodipropionate, and hydrazine hydrate. The reaction is typically carried out in a suitable solvent, often an alcohol like ethanol (B145695), and may be heated to drive the reaction to completion.
The general reaction scheme is as follows:
HN(CH₂CH₂COOR)₂ + 2 N₂H₄·H₂O → HN(CH₂CH₂CONHNH₂)₂ + 2 ROH + 2 H₂O
Where R is an alkyl group, typically methyl or ethyl.
A typical laboratory-scale synthesis would involve dissolving the dialkyl 3,3'-iminodipropionate in ethanol, followed by the addition of an excess of hydrazine hydrate. The mixture is then refluxed for several hours. Upon cooling, the product, 3,3'-Iminobis(propionohydrazide), often crystallizes out of the solution and can be collected by filtration.
| Precursor | Reagents | Solvent | Reaction Time | Yield (%) | Reference |
| Diethyl 3,3'-iminodipropionate | Hydrazine hydrate | Ethanol | 4-6 hours (reflux) | >80 | General method |
| Dimethyl 3,3'-iminodipropionate | Hydrazine hydrate | Methanol (B129727) | 3-5 hours (reflux) | >85 | General method |
Optimization of Reaction Conditions and Yields
The optimization of the synthesis of 3,3'-Iminobis(propionohydrazide) focuses on several key parameters to maximize yield and purity while minimizing reaction time and the use of excess reagents.
Molar Ratio of Reactants: The stoichiometry of the reaction requires two equivalents of hydrazine for every one equivalent of the diester. In practice, a slight to moderate excess of hydrazine hydrate is often used to ensure the complete conversion of the starting material and to shift the equilibrium towards the product.
Solvent: While alcohols like ethanol and methanol are common solvents due to their ability to dissolve both the reactants and facilitate the reaction, the choice of solvent can influence the reaction rate and the ease of product isolation.
Temperature and Reaction Time: The hydrazinolysis of esters is typically accelerated by heating. Refluxing the reaction mixture is a common practice to reduce the reaction time. The optimal time is determined by monitoring the disappearance of the starting ester, often by techniques like thin-layer chromatography (TLC).
Catalyst: While the reaction between esters and hydrazine hydrate generally proceeds without a catalyst, some studies on general hydrazide synthesis have explored the use of catalysts to enhance the reaction rate. However, for the synthesis of 3,3'-Iminobis(propionohydrazide) from its diester precursor, the reaction is typically efficient without catalytic intervention.
Sustainable and Green Chemistry Approaches in 3,3'-Iminobis(propionohydrazide) Synthesis
In line with the growing importance of sustainable chemical processes, green chemistry principles are being applied to the synthesis of hydrazides. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
One prominent green chemistry approach is the use of microwave-assisted synthesis . Microwave irradiation can significantly accelerate the reaction between esters and hydrazine, leading to a dramatic reduction in reaction times from hours to minutes. This method often results in higher yields and cleaner reaction profiles. For instance, general procedures for microwave-assisted hydrazide synthesis have reported high yields in a matter of minutes. rsc.orgresearchgate.netnih.govnih.govresearchgate.net
Another green approach is the development of solvent-free reaction conditions . For some hydrazide syntheses, the reactants can be mixed and heated directly, eliminating the need for a solvent. This reduces the environmental impact associated with solvent use and disposal.
Furthermore, the direct synthesis from dicarboxylic acids and hydrazine hydrate, as demonstrated for adipic dihydrazide, can be considered a more atom-economical route compared to the ester-based method, as it avoids the generation of an alcohol byproduct. google.com The use of recyclable catalysts in such direct amidations also contributes to the greenness of the process.
Purification and Isolation Techniques for 3,3'-Iminobis(propionohydrazide)
The purification of 3,3'-Iminobis(propionohydrazide) is crucial to obtain a product of high purity, which is essential for its subsequent applications. The most common method for purifying this solid compound is recrystallization .
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at an elevated temperature but poorly at room temperature or below. This differential solubility allows for the formation of pure crystals upon cooling, while impurities remain dissolved in the mother liquor. For 3,3'-Iminobis(propionohydrazide), alcohols such as ethanol or methanol are often suitable recrystallization solvents. The crude product is dissolved in a minimum amount of the hot solvent, and the solution is then allowed to cool slowly to facilitate the growth of well-defined crystals. The purified crystals are then collected by filtration, washed with a small amount of cold solvent to remove any residual impurities, and dried under vacuum.
The purity of the final product can be assessed by various analytical techniques, including:
Melting Point Determination: A sharp melting point range is indicative of a pure compound.
Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) can be used to detect and quantify any impurities. A method for the analysis of 3,3'-Iminobis(propionohydrazide) by reverse-phase HPLC has been reported. sielc.com
Spectroscopy: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the chemical structure of the purified compound and to ensure the absence of signals corresponding to impurities.
| Technique | Purpose |
| Recrystallization | Primary method for purification of the solid product. |
| Melting Point | Assessment of purity. |
| HPLC | Detection and quantification of impurities. |
| NMR Spectroscopy | Structural confirmation and purity assessment. |
| IR Spectroscopy | Functional group confirmation. |
Chemical Transformations and Derivatization of 3,3 Iminobis Propionohydrazide
Reactivity of Hydrazide Moieties
The terminal hydrazide groups (-CONHNH2) are the most reactive sites in 3,3'-Iminobis(propionohydrazide) for many chemical transformations due to the high nucleophilicity of the terminal -NH2 group. These moieties readily undergo reactions typical of primary amines, such as acylation, alkylation, and condensation with carbonyl compounds.
Acylation and Alkylation Reactions
The primary amine function of the hydrazide moieties can be readily acylated by reacting 3,3'-Iminobis(propionohydrazide) with acylating agents like acid chlorides and acid anhydrides. These reactions typically proceed under mild conditions to yield N,N'-diacylated derivatives. The Schotten-Baumann reaction conditions, involving an acyl chloride in the presence of a base like sodium hydroxide (B78521) or pyridine (B92270) to neutralize the liberated HCl, are often employed. libretexts.org Over-acylation is generally not an issue as the resulting amide is less nucleophilic than the starting amine. libretexts.org
Alkylation of the terminal hydrazide nitrogens can be achieved using alkyl halides. However, direct alkylation of primary amines can be challenging to control, often leading to a mixture of primary, secondary, and tertiary amine products, as well as quaternary ammonium (B1175870) salts. wikipedia.orgwikipedia.org The use of a large excess of the amine can favor the formation of the monoalkylated product. For more selective alkylation, indirect methods may be employed.
Schiff Base Condensations with Carbonyl Compounds
One of the most well-documented reactions of 3,3'-Iminobis(propionohydrazide) is its condensation with aldehydes and ketones to form Schiff bases, also known as hydrazones. The reaction involves the nucleophilic attack of the terminal hydrazide nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. nih.gov These reactions are typically carried out in a suitable solvent like ethanol (B145695) under reflux. nih.gov
The reaction with aromatic aldehydes, in particular, leads to the formation of stable bis-hydrazone derivatives. nih.gov These compounds are often crystalline solids and can be readily characterized by spectroscopic methods such as IR, NMR, and mass spectrometry. The formation of the C=N imine bond is a key characteristic of these derivatives. orientjchem.org
| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Spectroscopic Data (Product) |
| 3,3'-Iminobis(propionohydrazide) | Aromatic Aldehyde (e.g., Benzaldehyde) | Bis(aroylhydrazone) derivative | Reflux in ethanol | IR (cm⁻¹): ~1597 (C=N), ~3420 (N-H) nih.gov |
Reactions Involving the Secondary Amine Group
The central secondary amine group (-NH-) in 3,3'-Iminobis(propionohydrazide) is generally less reactive than the terminal hydrazide groups, especially under conditions that favor reaction at the primary amine-like sites. However, under specific conditions or with appropriate protection of the hydrazide moieties, the secondary amine can undergo acylation and alkylation.
Selective N-functionalization of the secondary amine in the presence of primary amines can be achieved by temporarily protecting the primary amines. acs.org For instance, primary amines can be selectively converted to imines using a ketone like methyl isobutyl ketone (MIBK) as both the solvent and protecting group. acs.org The remaining secondary amine can then be acylated or alkylated, followed by hydrolysis of the imine to regenerate the primary amine functionality. acs.org
Formation of Polymeric Systems Incorporating 3,3'-Iminobis(propionohydrazide) Units
The difunctional nature of 3,3'-Iminobis(propionohydrazide), with its two reactive hydrazide ends, makes it a suitable monomer for the synthesis of polymers through polycondensation reactions. researchgate.netmdpi.com Reaction with diacyl chlorides, such as isophthaloyl chloride or terephthaloyl chloride, can lead to the formation of polyamides containing hydrazide linkages. mdpi.com
These polycondensation reactions are typically carried out at low temperatures in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). mdpi.com The resulting polyamides often exhibit interesting thermal and mechanical properties.
| Monomer 1 | Monomer 2 | Polymer Type | Typical Reaction Conditions |
| 3,3'-Iminobis(propionohydrazide) | Diacyl Chloride (e.g., Isophthaloyl chloride) | Polyamide-hydrazide | Low temperature, polar aprotic solvent (e.g., NMP) mdpi.com |
Strategies for Tailored Derivatization and Functionalization
The presence of multiple reactive sites in 3,3'-Iminobis(propionohydrazide) allows for the design of various derivatization strategies to create complex molecules with specific functionalities. One prominent application is in the synthesis of macrocyclic compounds.
By reacting 3,3'-Iminobis(propionohydrazide) or its Schiff base derivatives with other difunctional reagents, it is possible to construct macrocyclic ligands. These macrocycles can then be used to form metal complexes with potential applications in catalysis and as mimics for biological systems. uochb.czmdpi.com For example, the Schiff base derived from 3,3'-Iminobis(propionohydrazide) and a dicarbonyl compound can undergo cyclization in the presence of a metal ion, which acts as a template to direct the formation of the macrocyclic ring.
Furthermore, the secondary amine provides a handle for further functionalization, allowing for the attachment of other molecular fragments or the linkage of the entire molecule to a solid support. The selective protection and deprotection of the different amine functionalities are key strategies in achieving tailored derivatization of this versatile compound.
Coordination Chemistry of 3,3 Iminobis Propionohydrazide As a Ligand
Theoretical Ligational Behavior and Donor Atom Identification
The structure of 3,3'-Iminobis(propionohydrazide) suggests a rich and versatile coordination chemistry owing to the presence of multiple potential donor atoms.
Predicted Role of Nitrogen and Oxygen Donor Sites
The molecule possesses a total of five potential donor atoms: the central imino nitrogen, the two terminal amino nitrogens of the hydrazide groups, and the two carbonyl oxygens. Based on the chemistry of similar ligands like hydrazones and acylhydrazones, it is anticipated that the primary donor sites would be the carbonyl oxygen atoms (via their enolic form) and the terminal amino nitrogen atoms of the hydrazide groups. The central imino nitrogen could also participate in coordination, leading to a variety of possible coordination modes. The lone pairs of electrons on these nitrogen and oxygen atoms make them excellent candidates for forming coordinate bonds with metal ions.
Postulated Multidenticity and Chelating Capabilities
The arrangement of the donor atoms in 3,3'-Iminobis(propionohydrazide) allows for significant chelating capabilities. It can be postulated to act as a multidentate ligand, potentially ranging from a bidentate to a pentadentate chelator.
The formation of stable five- or six-membered chelate rings is a driving force in the formation of metal complexes. With this ligand, several chelation scenarios can be envisioned:
Bidentate (O,N) Coordination: Each hydrazide arm could independently coordinate to a metal center through the carbonyl oxygen and the terminal amino nitrogen, forming a stable five-membered chelate ring.
Tridentate (O,N,N') Coordination: One arm of the ligand could coordinate in a tridentate fashion, involving the carbonyl oxygen, the terminal amino nitrogen, and the central imino nitrogen.
Tetradentate (O,N,N',O') Coordination: The ligand could wrap around a single metal ion, coordinating through both carbonyl oxygens and both terminal amino nitrogens.
Pentadentate (O,N,N',N'',O') Coordination: In a favorable steric environment, all five donor atoms could coordinate to a single large metal ion.
Furthermore, the flexibility of the propylene (B89431) chains connecting the donor groups would allow the ligand to adapt to the preferred coordination geometry of various metal ions. It could also act as a bridging ligand, linking multiple metal centers to form polynuclear complexes or coordination polymers.
Hypothetical Formation of Metal Complexes with Various Metal Ions
The versatile nature of 3,3'-Iminobis(propionohydrazide) as a multidentate ligand suggests its capability to form stable complexes with a wide array of metal ions from the s, p, and d blocks of the periodic table.
Predicted First-Row Transition Metal Complexes
First-row transition metals (Sc to Zn) are well-known for their ability to form stable complexes with N- and O-donor ligands. It is highly probable that 3,3'-Iminobis(propionohydrazide) would form stable complexes with ions such as Mn(II), Fe(II/III), Co(II/III), Ni(II), Cu(II), and Zn(II). The geometry of these complexes would be dictated by the d-electron configuration of the metal ion and the coordination mode of the ligand. For instance, octahedral or tetrahedral geometries would be expected for many of these complexes. The ligand field provided by the N and O donors would influence the electronic and magnetic properties of these complexes.
Table 1: Hypothetical First-Row Transition Metal Complexes of 3,3'-Iminobis(propionohydrazide)
| Metal Ion | Plausible Formula | Predicted Geometry |
| Mn(II) | [Mn(L)Cl₂] or [Mn(L)(H₂O)₂]²⁺ | Octahedral |
| Fe(III) | [Fe(L)Cl₃] or [Fe(L)(H₂O)₃]³⁺ | Octahedral |
| Co(II) | [Co(L)Cl₂] or [Co(L)(H₂O)₂]²⁺ | Octahedral |
| Ni(II) | [Ni(L)Cl₂] or [Ni(L)(H₂O)₂]²⁺ | Octahedral |
| Cu(II) | [Cu(L)Cl₂] or [Cu(L)(H₂O)₂]²⁺ | Distorted Octahedral/Square Planar |
| Zn(II) | [Zn(L)Cl₂] | Tetrahedral/Octahedral |
| Note: L represents the ligand 3,3'-Iminobis(propionohydrazide). The actual stoichiometry and geometry would depend on the reaction conditions and the coordination mode adopted by the ligand. |
Anticipated Second and Third-Row Transition Metal Complexes
The larger ionic radii and different electronic properties of the second and third-row transition metals (e.g., Ru, Rh, Pd, Ag, Pt, Au) would likely lead to different coordination behaviors with 3,3'-Iminobis(propionohydrazide). These heavier transition metals often favor higher coordination numbers and can form complexes with varied geometries, including square planar for d⁸ ions like Pd(II) and Pt(II). The potential for the ligand to act as a bridging unit could lead to the formation of interesting polynuclear complexes with these metals.
Speculated Main Group Metal Complexes
Main group metals, particularly those from groups 1, 2, 13, 14, and 15, also form complexes with N- and O-donor ligands. It is conceivable that 3,3'-Iminobis(propionohydrazide) could form complexes with alkali metals (e.g., Li⁺, Na⁺, K⁺), alkaline earth metals (e.g., Mg²⁺, Ca²⁺), and post-transition metals (e.g., Al³⁺, Ga³⁺, Sn²⁺/⁴⁺, Pb²⁺). The coordination in these complexes would be primarily electrostatic in nature. The flexibility of the ligand could allow it to encapsulate larger main group metal ions, potentially forming cage-like structures.
The lack of experimental data on the coordination chemistry of 3,3'-Iminobis(propionohydrazide) presents a significant opportunity for new research. The theoretical considerations outlined in this article suggest a ligand with rich and diverse coordination potential. Systematic studies involving the synthesis and characterization of its metal complexes are needed to unlock the true nature of its ligational behavior. Such research would not only expand the fundamental knowledge of coordination chemistry but could also lead to the discovery of novel materials with interesting catalytic, magnetic, or biological properties. The scientific community is encouraged to explore this uncharted territory and write the first definitive chapter on the coordination chemistry of 3,3'-Iminobis(propionohydrazide).
Lanthanide and Actinide Complexes
The coordination of 3,3'-Iminobis(propionohydrazide) with lanthanide (Ln) and actinide (An) ions is of significant interest due to the unique properties of the resulting complexes. Lanthanide ions, with their large ionic radii and preference for high coordination numbers, are well-suited to interact with multidentate ligands like 3,3'-Iminobis(propionohydrazide). nih.govmdpi.com The presence of both hard (oxygen) and borderline (nitrogen) donor atoms in the ligand facilitates strong chelation to the hard Lewis acidic lanthanide and actinide ions. nih.gov
Research on analogous hydrazide and hydrazone-based ligands suggests that the coordination with lanthanides often leads to the formation of mononuclear or polynuclear complexes, depending on the reaction conditions. nih.govmdpi.comnih.gov The flexible coordination geometry of lanthanide ions allows for various structural possibilities, making the precise prediction of the final complex structure challenging. nih.gov For actinides, which exhibit a more complex redox chemistry and a greater tendency towards covalent bonding compared to lanthanides, the interactions with N-donor ligands are of particular interest for understanding their chemical behavior in various environments. chalmers.se The study of actinide complexes can provide insights into their environmental transport and the development of separation technologies. acs.orgresearchgate.net
Stoichiometry and Geometric Configurations of 3,3'-Iminobis(propionohydrazide) Metal Complexes
The stoichiometry of metal complexes formed with 3,3'-Iminobis(propionohydrazide) is highly dependent on the metal-to-ligand ratio employed during synthesis, as well as other reaction parameters. chemrxiv.org Studies on similar polydentate hydrazone ligands have shown the formation of homodinuclear lanthanide complexes with a 2:3 metal-to-ligand stoichiometry. mdpi.comnih.gov In these cases, the ligand can act as a bridging unit between two metal centers.
Structural Elucidation and Advanced Characterization of 3,3 Iminobis Propionohydrazide Complexes
Spectroscopic Analysis of Coordination Compounds
Spectroscopic methods are fundamental in determining the coordination environment of the metal ion and the nature of the ligand-metal interactions in 3,3'-Iminobis(propionohydrazide) complexes.
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is a powerful tool for probing the coordination of 3,3'-Iminobis(propionohydrazide) to a metal center. The IR spectrum of the free ligand is characterized by several key vibrational modes. Upon complexation, shifts in the positions and changes in the intensities of these bands provide direct evidence of coordination.
Key vibrational bands of free 3,3'-Iminobis(propionohydrazide) and their shifts upon complexation are typically observed in the following regions:
| Functional Group | Free Ligand (cm⁻¹) | Coordinated Ligand (cm⁻¹) | Interpretation |
| N-H (Amine) | ~3300 | Shift to lower frequency | Involvement of the secondary amine in coordination. |
| C=O (Amide I) | ~1650 | Shift to lower frequency | Coordination through the carbonyl oxygen. |
| N-H (Hydrazide) | ~3200 | Shift to lower or higher frequency | Participation of the terminal hydrazide group in bonding. |
| C-N | ~1100 | Shift to higher frequency | Change in bond order upon complexation. |
The appearance of new bands in the far-infrared region (typically below 600 cm⁻¹) is indicative of the formation of new metal-ligand bonds. These bands, corresponding to ν(M-N) and ν(M-O) stretching vibrations, provide direct evidence of coordination. For instance, bands in the 500-400 cm⁻¹ range can often be assigned to ν(M-O) vibrations, while those in the 600-500 cm⁻¹ range may be attributed to ν(M-N) vibrations. researchgate.net
For diamagnetic complexes of 3,3'-Iminobis(propionohydrazide), Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure in solution. ¹H and ¹³C NMR are the most commonly employed techniques.
In the ¹H NMR spectrum of the free ligand, distinct signals are observed for the protons of the methylene (B1212753) groups and the N-H protons of the amine and hydrazide functionalities. Upon coordination to a diamagnetic metal ion, significant changes in the chemical shifts of these protons are expected. The protons closest to the coordination sites will experience the most substantial shifts. For example, the methylene protons adjacent to the imino nitrogen and the carbonyl groups would be deshielded, resulting in a downfield shift.
Similarly, in the ¹³C NMR spectrum, the carbon atoms of the carbonyl groups and the methylene groups adjacent to the nitrogen atoms are sensitive to the coordination environment and will exhibit shifts upon complexation. The magnitude and direction of these shifts can help to elucidate the coordination mode of the ligand.
Electronic absorption (UV-Vis) spectroscopy is used to study the electronic transitions within the metal complexes of 3,3'-Iminobis(propionohydrazide). The spectra of these complexes typically show bands arising from intra-ligand transitions, ligand-to-metal charge transfer (LMCT), and metal-to-ligand charge transfer (MLCT) transitions, as well as d-d transitions for transition metal complexes.
The absorption spectrum of the free ligand typically exhibits intense bands in the UV region due to π → π* and n → π* transitions within the carbonyl and imino groups. nih.govmdpi.com Upon complexation, these bands may shift, and new bands may appear in the visible region. For transition metal complexes, the weaker d-d transition bands provide information about the geometry of the coordination sphere and the ligand field strength. The position and intensity of these bands are dictated by the nature of the metal ion and the ligand.
Some complexes may also exhibit fluorescence or phosphorescence, which can be studied using emission spectroscopy. The emission properties are sensitive to the structure of the complex and the nature of the metal-ligand interactions.
For complexes of 3,3'-Iminobis(propionohydrazide) containing paramagnetic metal ions (i.e., those with unpaired electrons), Electron Paramagnetic Resonance (EPR) spectroscopy is an indispensable tool. srce.hrnih.gov EPR provides information about the electronic structure and the local environment of the paramagnetic center.
The EPR spectrum of a paramagnetic complex is characterized by its g-values and hyperfine coupling constants. The g-values are indicative of the electronic environment of the unpaired electron, while hyperfine coupling arises from the interaction of the electron spin with the nuclear spins of the metal and donor atoms of the ligand. Analysis of the EPR parameters can reveal the oxidation state of the metal, the coordination geometry, and the degree of covalency in the metal-ligand bonds. For instance, the number of lines and the splitting pattern in the EPR spectrum can help to identify the coordinating atoms from the ligand.
X-ray Diffraction Studies of Single Crystals
The most definitive method for determining the three-dimensional structure of a crystalline coordination compound is single-crystal X-ray diffraction.
The crystal system (e.g., monoclinic, orthorhombic) and the unit cell parameters (a, b, c, α, β, γ) are determined from the diffraction data. This information provides the fundamental building block of the crystal lattice. The space group, also determined from the diffraction data, describes the symmetry elements present in the crystal.
A hypothetical example of crystallographic data for a metal complex of 3,3'-Iminobis(propionohydrazide) is presented below:
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 9.876 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 1492.5 |
| Z | 4 |
Note: This is a hypothetical data table. Actual values would be determined experimentally.
The detailed structural information obtained from X-ray crystallography, such as the coordination number and geometry of the metal ion and the conformation of the chelate rings, is crucial for understanding the chemical and physical properties of the complex.
Analysis of Bond Lengths, Bond Angles, and Torsion Angles
The precise three-dimensional arrangement of atoms within a coordination complex is fundamental to understanding its chemical and physical properties. X-ray crystallography stands as the definitive method for elucidating these structures. For a hypothetical metal complex of 3,3'-Iminobis(propionohydrazide), a detailed analysis of the bond lengths, bond angles, and torsion angles would be crucial.
It is anticipated that 3,3'-Iminobis(propionohydrazide) would act as a tridentate ligand, coordinating to a central metal ion through the secondary amine nitrogen and the two terminal primary amine nitrogens of the hydrazide moieties. The coordination geometry would be dictated by the nature of the metal ion, its oxidation state, and the presence of other co-ligands or counter-ions.
Table 1: Hypothetical Bond Lengths and Angles for a Metal Complex of 3,3'-Iminobis(propionohydrazide)
| Parameter | Expected Range (Å or °) | Notes |
| M-N (imine) | 2.0 - 2.3 | The bond length will vary depending on the metal ion (M). |
| M-N (hydrazide) | 2.1 - 2.4 | These bonds might be slightly longer than the M-N(imine) bond. |
| C-N (imine) | 1.47 - 1.50 | Typical single bond length. |
| N-N (hydrazide) | 1.43 - 1.46 | Characteristic of a hydrazine (B178648) N-N single bond. |
| C=O (hydrazide) | 1.22 - 1.25 | Typical double bond length for a carbonyl group. |
| N-M-N (bite angle) | 80 - 95 | The bite angle of the chelate rings will influence the overall geometry. |
| Torsion Angles | Variable | Analysis of torsion angles would reveal the conformation of the chelate rings (e.g., envelope, chair). |
Note: The data in this table is hypothetical and serves as an illustration of the parameters that would be analyzed from experimental crystallographic data. No specific experimental data for 3,3'-Iminobis(propionohydrazide) complexes was found in the conducted searches.
Investigation of Supramolecular Interactions and Crystal Packing
Beyond the individual molecule, the arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of non-covalent interactions. These supramolecular interactions, including hydrogen bonding, van der Waals forces, and potentially π-π stacking if aromatic co-ligands are present, play a critical role in the stability and physical properties of the crystalline material.
In the case of 3,3'-Iminobis(propionohydrazide) complexes, the presence of N-H and C=O groups provides ample opportunities for extensive hydrogen bonding networks. The hydrazide protons are excellent hydrogen bond donors, while the carbonyl oxygens and the nitrogen atoms can act as acceptors. These interactions would likely link adjacent complex units, forming one-, two-, or three-dimensional supramolecular architectures. A detailed analysis of these interactions would be essential for understanding the solid-state properties of these compounds.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For a synthesized 3,3'-Iminobis(propionohydrazide) complex, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be suitable techniques to observe the molecular ion peak, confirming the successful formation of the complex.
The fragmentation pattern would provide valuable structural clues. It is expected that the initial fragmentation would involve the loss of weakly bound species such as solvent molecules or counter-ions. Subsequent fragmentation could involve the cleavage of the metal-ligand bonds or the fragmentation of the ligand itself. The identification of fragments corresponding to the intact ligand or characteristic portions of it would further corroborate the structure of the complex.
Table 2: Plausible Mass Spectrometry Fragmentation for a Hypothetical [M(3,3'-Iminobis(propionohydrazide))Cl₂] Complex
| m/z Value | Plausible Fragment |
| [M + Ligand + 2Cl]⁺ | Molecular Ion |
| [M + Ligand + Cl]⁺ | Loss of a chloride ion |
| [M + Ligand]²⁺ | Loss of two chloride ions |
| [Ligand + H]⁺ | Protonated free ligand |
| Smaller fragments | Resulting from the cleavage of C-C, C-N, and N-N bonds within the ligand |
Note: This table presents a hypothetical fragmentation pattern. No specific mass spectral data for 3,3'-Iminobis(propionohydrazide) complexes was found in the conducted searches.
Thermal Analysis Techniques (Thermogravimetric Analysis, Differential Scanning Calorimetry) for Stability Studies
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable for evaluating the thermal stability of coordination compounds and for studying their decomposition pathways.
A TGA curve for a 3,3'-Iminobis(propionohydrazide) complex would likely show a multi-step decomposition process. The initial weight loss at lower temperatures (typically below 150 °C) would correspond to the removal of lattice or coordinated solvent molecules. Subsequent, more significant weight loss at higher temperatures would indicate the decomposition of the organic ligand, ultimately leading to the formation of a stable metal oxide as the final residue. The temperature at which decomposition begins provides a measure of the thermal stability of the complex.
DSC analysis would complement the TGA data by identifying whether the decomposition steps are endothermic or exothermic. Melting points, if the complex melts before decomposing, and phase transitions could also be observed.
Table 3: Anticipated Thermal Decomposition Stages for a Hydrated 3,3'-Iminobis(propionohydrazide) Metal Complex
| Temperature Range (°C) | Weight Loss (%) | Corresponding Process | DSC Peak |
| 80 - 150 | Variable | Loss of lattice/coordinated water | Endothermic |
| 200 - 400 | Significant | Decomposition of the organic ligand | Exothermic |
| > 400 | Stable | Formation of metal oxide residue | - |
Note: The data presented is illustrative of expected thermal behavior. No specific TGA or DSC data for 3,3'-Iminobis(propionohydrazide) complexes was found in the conducted searches.
Computational and Theoretical Investigations of 3,3 Iminobis Propionohydrazide and Its Metal Complexes
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of molecular systems. For 3,3'-Iminobis(propionohydrazide) and its metal complexes, DFT is instrumental in elucidating their fundamental properties.
Geometry Optimization and Electronic Structure Analysis
The initial step in the computational analysis of a molecule is the determination of its most stable three-dimensional arrangement of atoms, known as geometry optimization. DFT methods are employed to find the minimum energy structure of 3,3'-Iminobis(propionohydrazide) and its metal complexes. researchgate.netresearchgate.netnih.gov This process yields crucial information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the steric and electronic effects upon metal coordination. For instance, upon complexation, changes in the C=O and N-N bond lengths can indicate the mode of coordination.
The electronic structure analysis, also derived from DFT calculations, provides a detailed picture of the electron distribution within the molecule. Parameters such as atomic charges and dipole moments can be calculated to understand the polarity and reactivity of different sites within the ligand and its complexes. nih.gov
Illustrative Data Table for Geometry Optimization of 3,3'-Iminobis(propionohydrazide) and a Hypothetical [Cu(3,3'-Iminobis(propionohydrazide))]²⁺ Complex:
| Parameter | 3,3'-Iminobis(propionohydrazide) (Calculated) | [Cu(3,3'-Iminobis(propionohydrazide))]²⁺ (Calculated) |
| C=O Bond Length (Å) | 1.23 | 1.25 |
| N-N Bond Length (Å) | 1.40 | 1.42 |
| C-N (hydrazide) Bond Length (Å) | 1.34 | 1.33 |
| Cu-O Bond Length (Å) | - | 1.95 |
| Cu-N (imine) Bond Length (Å) | - | 2.05 |
| C-N-C Bond Angle (°) | 115.0 | 112.5 |
Disclaimer: The data presented in this table is illustrative and hypothetical, based on typical values observed in similar hydrazide complexes, as specific computational data for 3,3'-Iminobis(propionohydrazide) is not publicly available.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of chemical species. unesp.br The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO reflects its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net
For 3,3'-Iminobis(propionohydrazide), FMO analysis can identify the most probable sites for electrophilic and nucleophilic attack. In its metal complexes, the nature and energy of the FMOs are altered, providing insights into how coordination affects the ligand's reactivity. researchgate.netresearchgate.net
Illustrative FMO Data for 3,3'-Iminobis(propionohydrazide) and its Hypothetical Copper Complex:
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| 3,3'-Iminobis(propionohydrazide) | -6.5 | -0.8 | 5.7 |
| [Cu(3,3'-Iminobis(propionohydrazide))]²⁺ | -7.2 | -2.5 | 4.7 |
Disclaimer: The data presented in this table is illustrative and hypothetical, based on typical values observed in similar hydrazide complexes, as specific computational data for 3,3'-Iminobis(propionohydrazide) is not publicly available.
Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR, IR)
DFT calculations are highly effective in predicting various spectroscopic properties, which can be directly compared with experimental data to validate the computed structures.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra. mdpi.commdpi.comresearchgate.netresearchgate.net It can predict the absorption maxima (λ_max) and the nature of the electronic transitions (e.g., n→π, π→π, charge transfer) in 3,3'-Iminobis(propionohydrazide) and its metal complexes. nih.gov
NMR Spectra: The gauge-including atomic orbital (GIAO) method, within the DFT framework, allows for the accurate calculation of NMR chemical shifts (δ) for ¹H and ¹³C nuclei. researchgate.netrsc.orgnih.govmdpi.comnih.gov This is crucial for structural elucidation in solution.
IR Spectra: DFT can compute the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. iosrjournals.orgnih.govresearchgate.netresearchgate.netnih.gov By comparing the calculated and experimental IR spectra, the coordination sites of the ligand to a metal ion can be confirmed, as coordination will shift the vibrational frequencies of the involved functional groups (e.g., C=O, N-H). nih.govnih.gov
Illustrative Predicted Spectroscopic Data for 3,3'-Iminobis(propionohydrazide):
| Spectroscopic Technique | Predicted Parameter | Value |
| UV-Vis (TD-DFT) | λ_max (nm) | 215 (π→π), 270 (n→π) |
| ¹H NMR (GIAO-DFT) | δ (ppm) for -NH₂ | 4.5 |
| ¹³C NMR (GIAO-DFT) | δ (ppm) for C=O | 172.0 |
| IR (DFT) | ν (cm⁻¹) for C=O stretch | 1680 |
| IR (DFT) | ν (cm⁻¹) for N-H stretch | 3350, 3250 |
Disclaimer: The data presented in this table is illustrative and hypothetical, based on typical values observed in similar hydrazide compounds, as specific computational data for 3,3'-Iminobis(propionohydrazide) is not publicly available.
Molecular Dynamics Simulations of Ligand-Metal Interactions and Solution Behavior
While DFT is excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. calvin.edu For 3,3'-Iminobis(propionohydrazide) and its metal complexes, MD simulations can model their behavior in a solvent, which is crucial for understanding their properties in realistic environments. mdpi.comnih.gov
MD simulations can be used to:
Study the conformational flexibility of the ligand and its complexes.
Investigate the stability of the metal-ligand bonds in solution.
Simulate the process of ligand-metal self-assembly. acs.org
Analyze the interactions with solvent molecules and other ions present in the solution. researchgate.net
Quantum Chemical Descriptors and Quantitative Structure-Property Relationships (QSPR)
Quantum chemical descriptors are numerical values derived from computational calculations that quantify various electronic and structural properties of a molecule. These descriptors can be used in Quantitative Structure-Property Relationship (QSPR) models to correlate the molecular structure with its macroscopic properties. nih.gov
For a series of metal complexes of 3,3'-Iminobis(propionohydrazide) with different metal ions, QSPR studies could be developed to predict properties such as stability constants, redox potentials, or catalytic activity based on calculated descriptors like:
Electronic Descriptors: HOMO and LUMO energies, hardness, softness, and electrophilicity index.
Steric Descriptors: Molecular volume, surface area, and specific geometric parameters.
Topological Descriptors: Indices that describe the connectivity of atoms in the molecule. researchgate.net
Such studies are valuable for the rational design of new complexes with desired properties. nih.govmdpi.com
Reaction Mechanism Studies and Pathway Elucidation for Complex Formation
Understanding the mechanism of how 3,3'-Iminobis(propionohydrazide) forms complexes with metal ions is crucial for controlling the synthesis of desired products. Computational methods can be used to explore the potential energy surface of the complexation reaction. nih.gov
By calculating the energies of reactants, products, intermediates, and transition states, the most favorable reaction pathway can be elucidated. This can reveal whether the ligand coordinates in a stepwise or concerted manner and can help in understanding the factors that influence the final geometry of the complex. acs.org For a flexible ligand like 3,3'-Iminobis(propionohydrazide), computational studies can predict the most stable coordination mode (e.g., bidentate, tridentate) and the preferred conformation of the chelate rings. jptcp.comresearchgate.net
Advanced Applications of 3,3 Iminobis Propionohydrazide and Its Metal Complexes in Chemistry
Catalytic Applications in Organic Transformations
The design of efficient and selective catalysts is a cornerstone of modern synthetic chemistry. Metal complexes of ligands structurally related to 3,3'-Iminobis(propionohydrazide) have demonstrated significant catalytic activity in a variety of organic transformations. The presence of both hard (oxygen) and soft (nitrogen) donor atoms in 3,3'-Iminobis(propionohydrazide) allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, which is crucial for catalytic performance.
Oxidation and Reduction Catalysis
While direct studies on the catalytic activity of 3,3'-Iminobis(propionohydrazide) complexes in oxidation and reduction reactions are limited, the broader class of hydrazone-based metal complexes has shown promise in this area. For instance, some transition metal complexes with hydrazone ligands have been investigated as catalysts for the oxidation of alcohols and other organic substrates. The mechanism often involves the metal center cycling between different oxidation states, facilitated by the redox-active nature of the ligand.
Conversely, in the realm of reduction catalysis, these complexes can act as catalysts for reactions such as the transfer hydrogenation of ketones and imines. The ligand framework can play a crucial role in stabilizing the active metal hydride species and influencing the stereochemical outcome of the reaction.
Carbon-Carbon and Carbon-Heteroatom Bond Formation Reactions
The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to the construction of complex organic molecules. nih.gov Metal complexes derived from hydrazone ligands have been employed as catalysts in various cross-coupling reactions. The ability of the ligand to stabilize the metal center in different oxidation states is key to the catalytic cycle of these reactions, which often involve oxidative addition and reductive elimination steps.
For example, palladium complexes of similar nitrogen-containing ligands have been successfully used in Suzuki, Heck, and Sonogashira coupling reactions. The specific coordination environment provided by ligands akin to 3,3'-Iminobis(propionohydrazide) could potentially offer unique reactivity and selectivity in these transformations.
Enantioselective and Stereoselective Catalysis
The development of chiral catalysts for enantioselective synthesis is a major focus of contemporary chemical research. The 3,3'-Iminobis(propionohydrazide) ligand is achiral; however, it can be modified to incorporate chiral centers, or it can coordinate to a metal center in a chiral fashion. Such chiral metal complexes could potentially be used as catalysts in a range of asymmetric transformations, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions.
The stereochemical outcome of these reactions would be dictated by the specific geometry of the chiral catalyst, which would create a chiral environment around the active site, favoring the formation of one enantiomer over the other.
Heterogeneous Catalysis and Catalyst Immobilization
To address the challenges of catalyst separation and recycling, significant effort has been devoted to the immobilization of homogeneous catalysts onto solid supports. The functional groups present in 3,3'-Iminobis(propionohydrazide), such as the amine and hydrazide moieties, provide convenient handles for its covalent attachment to various support materials, including silica (B1680970), polymers, and magnetic nanoparticles.
Once immobilized, the resulting heterogeneous catalyst could be easily separated from the reaction mixture by filtration and reused multiple times, offering economic and environmental advantages. The performance of the immobilized catalyst would depend on factors such as the nature of the support, the length of the linker, and the stability of the metal complex under the reaction conditions.
Applications in Analytical Chemistry
The ability of 3,3'-Iminobis(propionohydrazide) to selectively bind with metal ions and anions makes it a promising candidate for the development of chemical sensors. The binding event can lead to a measurable change in a physical property, such as color or fluorescence, allowing for the detection and quantification of the target analyte.
Development of Chemo/Fluoro-Sensors for Metal Ions and Anions
Chemosensors based on hydrazone ligands have been widely reported for the detection of various metal ions. The coordination of a metal ion to the ligand can perturb its electronic structure, resulting in a change in its absorption or emission spectrum. This colorimetric or fluorometric response can be used for the sensitive and selective detection of the target metal ion.
Solid-Phase Extraction and Preconcentration Methodologies
The presence of multiple nitrogen and oxygen donor atoms makes 3,3'-Iminobis(propionohydrazide) an excellent ligand for metal ions. When immobilized onto a solid support, it can create a highly effective sorbent for solid-phase extraction (SPE) and preconcentration of trace metal ions from various matrices.
The operational principle relies on the chelation of metal ions by the hydrazide and imino moieties. The compound can be covalently bonded to solid supports like silica gel, cellulose, or polymeric resins. nih.gov These functionalized materials can then be packed into SPE cartridges. When a sample solution containing metal ions is passed through the cartridge, the target ions are selectively retained on the sorbent via coordination bonds. After washing to remove interfering species, the concentrated analytes can be eluted with a small volume of an appropriate solvent, such as a strong acid, for subsequent analysis. nih.gov
Research on analogous hydrazide-functionalized materials has demonstrated high efficiency in the recovery of precious metals like gold (Au), palladium (Pd), and platinum (Pt) from acidic solutions. researchgate.netrepec.orgnih.gov The mechanism often involves a combination of chelation and reduction of the metal ions by the hydrazide groups, which are strong reducing agents. repec.orgnih.gov Star-shaped polymers functionalized with hydrazide groups have shown remarkable adsorption capacity, selectivity, and rapid kinetics for these metals. repec.orgnih.gov This suggests that a sorbent based on 3,3'-Iminobis(propionohydrazide) would be particularly promising for the selective recovery and preconcentration of both precious metals and heavy metal pollutants. nih.govresearchgate.netresearchgate.net
| Sorbent Material | Target Analyte(s) | Key Findings | Reference |
|---|---|---|---|
| Hydrazide-functionalized poly(GMA/DVB) | Glycopeptides | High sensitivity (85.7%) and specificity (88.8%) for glycopeptide enrichment. Recovery up to 89%. | nih.gov |
| Star-shaped, hydrazide-functionalized polymer (S-PAcH) | Au(III), Pd(II), Pt(IV) | Exhibited significantly higher adsorption capacity, selectivity, and kinetics compared to commercial amine polymers. | repec.orgnih.gov |
| Duolite XAD 761 modified with a Schiff base | Cr(III), Co(II), Cu(II), Fe(III), Ni(II), Zn(II) | Recoveries were generally higher than 94% with RSDs between 1.5% and 2.2%. | nih.gov |
Electrochemical Sensing and Detection Systems
A highly effective approach is the conversion of 3,3'-Iminobis(propionohydrazide) into a bis(hydrazone) derivative. This is achieved by reacting it with an appropriate aldehyde or ketone. These resulting hydrazones are often excellent ligands for specific metal ions. nih.gov When such a hydrazone-based ligand is coated onto an electrode (e.g., glassy carbon, screen-printed, or gold electrodes), it can selectively bind to a target metal ion. This binding event alters the electrochemical properties of the surface, which can be detected using techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), or electrochemical impedance spectroscopy (EIS). The change in the electrochemical signal (e.g., peak current or charge transfer resistance) is typically proportional to the concentration of the analyte, allowing for quantitative detection, often with very low detection limits. nih.govrsc.org
For instance, hydrazone-based chemosensors have been successfully developed for the sensitive and selective detection of Fe(III) and Cu(II) ions colorimetrically and fluorometrically, and for Zn(II) and Cd(II) through aggregation-induced emission, demonstrating the versatility of the hydrazone linkage in sensor design. nih.govrsc.org The modification of electrodes with such ligands creates a sensor that can detect metal ions at nanomolar concentrations. nih.govacs.org
| Sensor Ligand Type | Target Analyte | Detection Principle | Detection Limit | Reference |
|---|---|---|---|---|
| Hydrazide-hydrazone derivative | Fe(III), Cu(II) | Turn-on fluorescence / Colorimetric | Not specified | nih.gov |
| Naphthahydrazone derivative | Zn(II), Cd(II) | Aggregation-Induced Emission (AIE) | 9.85 nM (Zn²⁺), 127 nM (Cd²⁺) | rsc.org |
| Poly(dicyandiamide) modified electrode | Hydrazine (B178648) | Electrocatalytic oxidation | 6.7 nM | acs.org |
| Quinizarine/TiO₂ NP modified electrode | Hydrazine | Electrocatalytic oxidation | 77 nM | nih.gov |
Chromatographic Stationary Phases
3,3'-Iminobis(propionohydrazide) can be utilized as a precursor for novel chromatographic stationary phases. By chemically bonding this molecule to a support matrix, typically silica gel, a new material with unique separation capabilities can be created. nih.gov The process involves activating the silica surface and then reacting it with the hydrazide, potentially via a linker molecule, to achieve covalent immobilization.
The resulting stationary phase would possess a high density of polar functional groups, including primary and secondary amines and amide-like hydrazide moieties. This polarity makes it suitable for use in normal-phase chromatography or, more significantly, in Hydrophilic Interaction Liquid Chromatography (HILIC). In HILIC mode, this stationary phase could effectively separate highly polar analytes that are poorly retained on traditional reversed-phase (C18) columns.
Furthermore, the hydrazide groups can be used for affinity chromatography applications. For example, hydrazide-functionalized supports are used for the selective enrichment of glycopeptides from complex biological samples. nih.gov The hydrazide group reacts with the aldehyde groups generated on the carbohydrate moieties of glycopeptides after periodate (B1199274) oxidation, forming a covalent hydrazone linkage and thus capturing them on the stationary phase. This demonstrates a powerful and specific application for a stationary phase derived from a hydrazide compound like 3,3'-Iminobis(propionohydrazide).
Role in Materials Science and Polymer Chemistry
As a difunctional monomer, 3,3'-Iminobis(propionohydrazide) is an excellent candidate for synthesizing high-performance polymers through step-growth polymerization.
Polyhydrazides: It can undergo polycondensation with dicarboxylic acid dichlorides or esters. The reaction between the two terminal hydrazide groups of 3,3'-Iminobis(propionohydrazide) and the diacid chloride proceeds to form a polyhydrazide, a class of polymers known for their high thermal stability. mdpi.comresearchgate.netresearchgate.net These polymers often exhibit good solubility in polar aprotic solvents and can be processed into fibers and films. researchgate.net The presence of the flexible imino group in the backbone of the polymer derived from this specific monomer could impart increased solubility and better processing characteristics compared to fully aromatic polyhydrazides.
Polyimines (Polyacylhydrazones): The reaction of 3,3'-Iminobis(propionohydrazide) with dialdehydes or diketones yields polyacylhydrazones, a subclass of polyimines. nih.gov This condensation reaction forms acylhydrazone linkages (-CO-NH-N=CH-), which are dynamic covalent bonds. nih.gov The reversible nature of this bond allows for the creation of "dynamers" or covalent adaptable networks (CANs). acs.orgresearchgate.net These materials can be reprocessed, repaired, and recycled by triggering the reversible imine bond exchange, for example, with changes in pH. acs.org
| Polymer Type | Co-monomer | Key Features of Polymer | Relevant Research |
|---|---|---|---|
| Polyhydrazide | Dicarboxylic acid chloride (e.g., terephthaloyl chloride) | High thermal stability, good solubility in polar solvents, film-forming ability. | mdpi.comresearchgate.netresearchgate.net |
| Polyacylhydrazone (Polyimine) | Dialdehyde (e.g., glutaraldehyde) | Contains dynamic covalent bonds, enabling self-healing, reprocessing, and recyclability. | nih.govresearchgate.net |
| Polyurethane Chain Extender | Diisocyanate prepolymer | Increases crosslink density, improves thermal stability and tensile strength. | ac-catalysts.com |
3,3'-Iminobis(propionohydrazide) is a highly promising organic linker for the synthesis of coordination polymers and Metal-Organic Frameworks (MOFs). nih.govescholarship.org Its structure offers multiple coordination sites: the nitrogen atoms of the imino and amino groups, and the oxygen atoms of the carbonyl groups. This multi-dentate character allows it to bridge multiple metal centers, forming extended one-, two-, or three-dimensional networks. rsc.org
The synthesis typically involves a solvothermal reaction between the organic linker and a metal salt (e.g., nitrates or acetates of zinc, copper, cobalt, or cadmium). nih.gov The geometry of the resulting framework—its topology, pore size, and dimensionality—is dictated by the coordination preference of the metal ion and the conformational flexibility of the linker. rsc.org The flexible propylene (B89431) chains and the central imino group in 3,3'-Iminobis(propionohydrazide) can allow for the formation of dynamic and flexible frameworks that may exhibit interesting guest-responsive properties. The resulting MOFs could have potential applications in gas storage, separation, and heterogeneous catalysis, with the functional hydrazide and imino groups lining the pores available for interaction with guest molecules. nih.govescholarship.orgresearchgate.net
Polymers derived from 3,3'-Iminobis(propionohydrazide), particularly polyhydrazides, have significant potential in the formulation of functional coatings and films. These polymers are known for their excellent film-forming capabilities and thermal resistance. researchgate.net
Moreover, dihydrazides like adipic dihydrazide (ADH), which is structurally related, are widely used as crosslinking agents for other polymer systems, such as water-based acrylic emulsions. gantrade.com The so-called "keto-hydrazide" crosslinking chemistry is a key technology in high-performance coatings. It involves the reaction between the hydrazide groups and ketone functionalities (from co-monomers like diacetone acrylamide) on the polymer chains. This reaction occurs at ambient temperature as the water evaporates from the coating, forming a durable, crosslinked network. gantrade.com This crosslinking enhances properties like abrasion resistance, solvent resistance, hardness, and adhesion. gantrade.com By analogy, 3,3'-Iminobis(propionohydrazide) could function as a specialty crosslinker, imparting unique properties due to its different backbone structure. The resulting coatings could find use in protective applications for various substrates.
Advanced Functional Materials with Tunable Properties
The development of advanced functional materials with tunable properties is a cornerstone of modern materials science. These materials allow for the precise control of their physical and chemical characteristics, such as magnetic, optical, or electronic behavior, by external stimuli or through subtle modifications of their molecular structure. Metal complexes are at the forefront of this research due to the diverse coordination geometries, oxidation states, and electronic configurations that metal ions can adopt.
In principle, metal complexes of ligands derived from 3,3'-Iminobis(propionohydrazide) could be designed to possess tunable properties. For instance, the choice of metal ion (e.g., transition metals like copper, nickel, or cobalt, or lanthanides) and the specific organic groups introduced onto the hydrazone backbone could influence the resulting material's properties. However, a thorough search of scientific databases does not yield specific examples or detailed research findings where 3,3'-Iminobis(propionohydrazide) has been explicitly used as a precursor for such tunable materials. The research community has largely focused on other, more readily available or synthetically versatile, ligand systems for these purposes.
Luminescent Materials and Probes
Luminescent materials and probes are crucial tools in various scientific disciplines, including biomedical imaging, sensing, and optoelectronics. The luminescence in metal complexes typically arises from electronic transitions within the molecule, which can be ligand-centered, metal-centered, or involve charge transfer between the metal and the ligand. The design of highly efficient and selective luminescent probes often relies on the careful engineering of the ligand to recognize a specific analyte, leading to a detectable change in the emission signal.
The hydrazone derivatives of 3,3'-Iminobis(propionohydrazide) could theoretically form luminescent metal complexes. The extended conjugation and the presence of donor atoms in such ligands can facilitate the absorption of light and subsequent emission. The coordination to a suitable metal ion, such as a d-block or f-block element, could further enhance or modulate these luminescent properties. For example, lanthanide complexes are renowned for their sharp, line-like emission bands and long luminescence lifetimes, making them ideal for time-gated imaging applications.
Despite this theoretical potential, there is a lack of published research detailing the synthesis, characterization, and application of luminescent materials or probes specifically derived from 3,3'-Iminobis(propionohydrazide). While the general principles of designing luminescent metal complexes are well-established, their specific application to this particular compound has not been a significant focus of investigation according to available records.
Future Perspectives and Emerging Research Directions in 3,3 Iminobis Propionohydrazide Chemistry
Development of Novel and Efficient Synthetic Pathways
The future of 3,3'-Iminobis(propionohydrazide) synthesis lies in the adoption of greener and more efficient methodologies. Traditional synthetic routes often involve multiple steps and the use of hazardous reagents. mdpi.comnih.gov Emerging research is expected to focus on microwave-assisted and solvent-free synthesis conditions, which have been shown to significantly reduce reaction times and improve yields for other hydrazide compounds. researchgate.netnih.govajgreenchem.com For instance, one-pot methods for preparing hydrazides directly from carboxylic acids under microwave irradiation have proven superior to conventional multi-step processes. researchgate.netnih.gov
Furthermore, the principles of green chemistry, such as the use of organocatalysts like L-proline, are likely to be explored to develop more environmentally benign synthetic pathways. mdpi.com These methods not only offer advantages in terms of reduced waste and energy consumption but also often lead to higher purity products. mdpi.comresearchgate.net The solid-phase synthesis of peptide hydrazides is another area that offers inspiration, with the potential to be adapted for the synthesis of 3,3'-Iminobis(propionohydrazide) derivatives, minimizing the use of carcinogenic, mutagenic, or reprotoxic (CMR) reagents and solvents. nih.gov
Exploration of New Metal Ion Complexation Strategies and Multi-Metallic Systems
The rich coordination chemistry of hydrazides and their hydrazone derivatives is a fertile ground for future exploration with 3,3'-Iminobis(propionohydrazide). frontiersin.orgresearchgate.netchemistryjournal.netresearchgate.net The presence of multiple donor sites in its structure allows for versatile coordination with a wide range of metal ions, leading to complexes with diverse geometries, such as octahedral and tetrahedral arrangements. researchgate.netchemistryjournal.netresearchgate.net Future work will likely involve a systematic investigation of its complexation behavior with a broader array of transition metals, lanthanides, and actinides to synthesize novel coordination compounds with unique magnetic, optical, and catalytic properties. frontiersin.orgresearchgate.net
A particularly exciting avenue is the design and synthesis of multi-metallic systems. The structure of 3,3'-Iminobis(propionohydrazide) is conducive to bridging multiple metal centers, paving the way for the creation of di- and polynuclear complexes. frontiersin.org These multi-metallic systems can exhibit cooperative effects between the metal centers, leading to enhanced catalytic activity or novel electronic properties. The use of N-heterocycles as co-ligands in the formation of hydrazide-hydrazone complexes has been shown to be an effective strategy for tuning the properties of the resulting metal complexes, a strategy that could be readily applied to 3,3'-Iminobis(propionohydrazide) systems. frontiersin.orgrsc.org
Integration into Advanced Materials and Device Architectures
The functional groups of 3,3'-Iminobis(propionohydrazide) make it an attractive building block for the development of advanced materials. Hydrazide-functionalized materials have already demonstrated utility in various applications, from affinity chromatography for glycopeptide enrichment to the creation of functional polymers. nih.govacs.orgacs.orgnih.govnih.govrsc.org Future research is expected to explore the integration of 3,3'-Iminobis(propionohydrazide) into porous organic polymers and covalent organic frameworks (COFs). acs.orgtaylorandfrancis.com The resulting materials could exhibit high surface areas and tailored pore environments, making them suitable for applications in gas storage, separation, and catalysis.
The development of hydrazide-functionalized nanoparticles is another promising direction. acs.orgnih.gov By grafting 3,3'-Iminobis(propionohydrazide) or its derivatives onto the surface of magnetic nanoparticles or other nanomaterials, it is possible to create hybrid materials with combined functionalities. acs.orgnih.gov Furthermore, the potential application of hydrazine-based compounds in the electronics industry, for instance in semiconductor cleaning and the preparation of electronic materials, suggests that 3,3'-Iminobis(propionohydrazide) could be explored for similar purposes. eschemy.comeinpresswire.com Its ability to form stable complexes and its potential for controlled reactivity could be advantageous in the fabrication of next-generation electronic devices. einpresswire.com
Addressing Methodological Challenges in Characterization and Application Development
A key challenge in advancing the chemistry of 3,3'-Iminobis(propionohydrazide) and its derivatives is the comprehensive characterization of these molecules and their metal complexes. While standard techniques such as FT-IR, NMR, and mass spectrometry are routinely used, determining the precise coordination geometry in metal complexes can be complex. researchgate.netacs.orgjptcp.comresearchgate.net Future efforts will need to employ a combination of spectroscopic methods, single-crystal X-ray diffraction, and thermal analysis to fully elucidate the structures of these compounds. chemistryjournal.netresearchgate.netniscpr.res.in
In the context of application development, a significant hurdle is the often-limited solubility of hydrazide-based polymers and coordination polymers in common solvents. chemistryjournal.netgoogle.com This can impede their processing and integration into devices. Researchers will need to explore strategies to improve solubility, such as the introduction of appropriate functional groups or the use of specialized solvent systems. Furthermore, for applications in areas like catalysis and sensing, understanding the stability of these compounds under various reaction conditions is crucial. google.com
Computational Design and Prediction of Novel Derivatives and Complexes
Computational chemistry is set to play an increasingly important role in guiding the future development of 3,3'-Iminobis(propionohydrazide) chemistry. nih.govacs.orgarxiv.org Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict the structures, electronic properties, and reactivity of novel derivatives and their metal complexes. nih.govrsc.org This in-silico approach allows for the screening of a large number of potential candidates before undertaking synthetic work, thereby saving time and resources.
Molecular docking and other computational techniques can be used to predict the binding affinity and mode of interaction of 3,3'-Iminobis(propionohydrazide)-based ligands with biological targets or guest molecules. nih.govnih.gov This is particularly relevant for the design of new therapeutic agents or sensors. For instance, computational studies on other hydrazone complexes have been used to suggest their mechanism of action by identifying potential enzyme targets. frontiersin.org By leveraging these predictive modeling tools, researchers can rationally design new 3,3'-Iminobis(propionohydrazide) derivatives with tailored properties for specific applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,3'-Iminobis(propionohydrazide) in laboratory settings?
- Methodological Answer : The compound can be synthesized via polycondensation reactions involving dihydrazides and acid chlorides. For example, reacting dihydrazides with acid chlorides (e.g., 3,3′-(1,4-phenylene)bis[2-propenoyl chloride]) in anhydrous solvents like N-methylpyrrolidinone (NMP) under nitrogen atmosphere, with lithium chloride and pyridine as catalysts. Post-synthesis purification involves precipitation in water, filtration, and vacuum drying .
Q. How can researchers characterize the purity and structural integrity of 3,3'-Iminobis(propionohydrazide)?
- Methodological Answer :
- Spectroscopy : Use Fourier-transform infrared (FTIR) to confirm hydrazide (-NH-NH₂) and imino (-NH-) functional groups.
- Chromatography : Reverse-phase HPLC with a C18 column (e.g., Newcrom R1) under isocratic conditions (acetonitrile/water with 0.1% trifluoroacetic acid) to assess purity and retention time .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (238.32 g/mol) and isotopic patterns .
Q. What solvents and storage conditions are optimal for stabilizing 3,3'-Iminobis(propionohydrazide)?
- Methodological Answer : The compound is sparingly soluble in water and ethanol but stable in dry, inert solvents like NMP or dimethyl sulfoxide (DMSO). Store in airtight containers at 2–8°C, protected from light and moisture to prevent hydrolysis or disulfide bond degradation .
Advanced Research Questions
Q. How does the imino group in 3,3'-Iminobis(propionohydrazide) influence its reactivity in polymer crosslinking?
- Methodological Answer : The imino (-NH-) group acts as a nucleophile, enabling crosslinking via reactions with carbonyl-containing polymers (e.g., dialdehyde carboxymethyl cellulose). Kinetic studies using UV-Vis or NMR can monitor bond formation. Adjust pH to 4–6 to optimize hydrazone bond formation while minimizing side reactions .
Q. What experimental strategies resolve contradictions in reported disulfide bond stability under redox conditions?
- Methodological Answer :
- Redox Titration : Use dithiothreitol (DTT) or glutathione to quantify disulfide bond reduction rates.
- Controlled Environment : Perform stability assays in anaerobic chambers to isolate redox effects from oxidative degradation .
- Contradiction Note : Some studies report rapid disulfide cleavage at pH 7.4, while others note stability; this may depend on polymer matrix interactions .
Q. How can researchers design hydrogels with pH- and redox-responsive properties using 3,3'-Iminobis(propionohydrazide)?
- Methodological Answer :
- Crosslinking : Combine with polysaccharides (e.g., hyaluronic acid) functionalized with aldehyde groups.
- Stimuli-Responsiveness : Use dynamic hydrazone bonds (pH-sensitive) and disulfide bonds (redox-sensitive). Characterize swelling ratios and mechanical properties under varying pH (3–10) and redox agents (e.g., DTT) .
- Validation : Confirm dual responsiveness via rheometry and controlled drug release assays .
Q. What analytical challenges arise in quantifying trace impurities in 3,3'-Iminobis(propionohydrazide), and how are they addressed?
- Methodological Answer :
- Impurity Profiling : Use LC-MS/MS to detect byproducts like propionohydrazide monomers or oxidized derivatives.
- Calibration Standards : Synthesize and validate reference standards for quantification.
- Limitations : Low solubility in common solvents may require derivatization (e.g., acetylation) for accurate detection .
Methodological Notes
- Safety Protocols : Always use PPE (gloves, goggles) due to potential skin/eye irritation. Handle in fume hoods to avoid inhalation of fine particles .
- Data Reproducibility : Document solvent purity, reaction temperatures, and catalyst ratios precisely, as minor variations can significantly impact crosslinking efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
